Chlorotributylsilane

Catalog No.
S1941580
CAS No.
995-45-9
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotributylsilane

CAS Number

995-45-9

Product Name

Chlorotributylsilane

IUPAC Name

tributyl(chloro)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

JSQJUDVTRRCSRU-UHFFFAOYSA-N

SMILES

CCCC[Si](CCCC)(CCCC)Cl

Canonical SMILES

CCCC[Si](CCCC)(CCCC)Cl

Molecular Structure Analysis

Chlorotributylsilane possesses a tetrahedral structure around the central silicon atom (Si). Three butyl groups (C4H9) are attached to the Si through silicon-carbon (Si-C) bonds, while the fourth bond is occupied by a chlorine atom (Cl). This structure allows chlorotributylsilane to act as a bifunctional molecule, participating in reactions at both the Si-Cl and the Si-C bonds [].


Chemical Reactions Analysis

Chlorotributylsilane is a versatile starting material for various organic transformations. Here are some key reactions:

  • Nucleophilic substitution: The chlorine atom on Si is susceptible to attack by nucleophiles (Nu), leading to the formation of new Si-Nu bonds and the release of a chloride ion (Cl-).

For example, with an alcohol (ROH):

ClSi(C4H9)3 + ROH → ROSi(C4H9)3 + HCl  (Eq. 1) []
  • Hydrolysis: Chlorotributylsilane reacts readily with water (H2O) to form tributylsilanol (Si(C4H9)3OH) and hydrochloric acid (HCl). This reaction is highly exothermic and releases fumes [].
ClSi(C4H9)3 + H2O → Si(C4H9)3OH + HCl (Eq. 2) []
  • Hydrosilylation: Under specific conditions, the Si-H bond in a silane can react with the Si-Cl bond of chlorotributylsilane, forming a longer chain silane molecule [].

These reactions highlight the diverse applications of chlorotributylsilane in creating new organosilicon compounds.


Physical And Chemical Properties Analysis

  • Description: Colorless liquid with a characteristic odor [].
  • Molecular Weight: 234.88 g/mol [].
  • Boiling Point: 250-252 °C (lit.) [].
  • Density: 0.879 g/mL at 25 °C (lit.) [].
  • Solubility: Insoluble in water, soluble in common organic solvents like ethers, alcohols, and hydrocarbons [].
  • Stability: Reacts readily with water and moisture [].

Chlorotributylsilane is a hazardous material due to its reactivity with water and moisture. It can release corrosive hydrochloric acid fumes upon hydrolysis and is classified as a flammable liquid [].

  • Hazards: Flammable, corrosive, reacts violently with water [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling. Work in a well-ventilated area and avoid contact with water and moisture [].

Organic Synthesis: A Source of In Situ Acid Catalyst

Chlorotributylsilane can act as a mild and effective source of an in situ acid catalyst for organic synthesis reactions [1]. When chlorotributylsilane reacts with a substrate containing an OH group (such as an alcohol), it generates hydrochloric acid (HCl) [1]. This HCl serves as the actual catalyst for various reactions, including:

  • Reductive benzylation of hydroxy functions: Chlorotributylsilane can be used in combination with benzaldehyde and a hydride source (like Et3SiH) to achieve the reductive benzylation of alcohols [1].

Source

Minoru Izumi, "Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation," Chemical Society of Japan (2005),

Derivatization Agent for Analysis of Fats and Oils

Chlorotributylsilane plays a role in the analysis of fats and oils present in various samples like vegetables and meat [2]. It can transform acylglycerides (fats and oils) into volatile fatty acid esters when used with a co-reactant like 1-pentanol [2]. These volatile esters are then analyzed using Gas Chromatography (GC) for quantitative determination of the total fat content in the sample [2]. This method offers advantages like minimal sample manipulation and high recovery of the total saponifiable lipids [2].

Source

ResearchGate publication, "Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples,"

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

995-45-9

Wikipedia

Tributylchlorosilane

General Manufacturing Information

Silane, tributylchloro-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types